1-(10H-Phenothiazin-10-yl)heptan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
828266-34-8 |
|---|---|
Molecular Formula |
C19H21NOS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-phenothiazin-10-ylheptan-1-one |
InChI |
InChI=1S/C19H21NOS/c1-2-3-4-5-14-19(21)20-15-10-6-8-12-17(15)22-18-13-9-7-11-16(18)20/h6-13H,2-5,14H2,1H3 |
InChI Key |
PBCUSLTXSTUHBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 1 10h Phenothiazin 10 Yl Heptan 1 One
Historical and Contemporary Approaches to N-Acylation of the Phenothiazine (B1677639) Nucleus
The N-acylation of the phenothiazine ring is a fundamental transformation for creating a diverse range of derivatives. Historically, this has been achieved through straightforward reactions with acylating agents. These methods remain relevant, alongside the development of more sophisticated catalytic and multicomponent strategies designed to improve efficiency, selectivity, and substrate scope. The introduction of an acyl group at the N-10 position is a critical step in the synthesis of many pharmacologically active compounds. researchgate.net The reactivity of the N-H bond in the phenothiazine core allows for its functionalization, which is a key aspect in the development of novel derivatives. rsc.org
The most direct and widely employed method for the synthesis of N-acyl phenothiazines, including 1-(10H-phenothiazin-10-yl)heptan-1-one, is the direct acylation of the phenothiazine nucleus. This reaction typically involves treating 10H-phenothiazine with an appropriate acylating agent, such as an acyl chloride or anhydride.
For the specific synthesis of this compound, the reaction would proceed via the treatment of 10H-phenothiazine with heptanoyl chloride. This type of reaction has been successfully applied to synthesize a variety of N-acyl phenothiazines. researchgate.net For instance, the synthesis of 10-chloroacetyl phenothiazine, a key intermediate for further derivatization, is achieved by the N-acylation of phenothiazine with chloroacetyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. Similarly, various N-benzoyl phenothiazines have been prepared by reacting 10H-phenothiazine with substituted benzoyl chlorides in toluene (B28343) at elevated temperatures, sometimes without the need for a base. researchgate.netresearchgate.net
A solvent-free approach for N-acetylation has also been reported, using phosphorus pentachloride as a catalyst to react phenothiazine with acetic acid at room temperature by grinding the reactants in a mortar. google.com This method highlights a move towards more environmentally benign procedures. The general scheme for the direct acylation of phenothiazine to yield the target compound is presented below.
General Reaction Scheme for Direct Acylation:
10H-Phenothiazine + Heptanoyl Chloride → this compound + HCl
The confirmation of successful N-acylation is typically achieved through spectroscopic methods. For example, in the case of 10-chloroacetylphenothiazine, the disappearance of the N-H proton peak around 8.0 ppm in the ¹H NMR spectrum and the appearance of a characteristic carbonyl (C=O) absorption band in the IR spectrum (e.g., at 1710 cm⁻¹) confirm the reaction's success.
Palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination, represent a powerful and contemporary method for forming C-N bonds and have been applied to the synthesis of N-substituted phenothiazines. cdnsciencepub.com While often used for N-arylation, the principles can be extended to N-acylation processes. These methods offer an alternative to direct acylation, especially for complex substrates or when milder conditions are required.
The synthesis of N-phenyl phenothiazine, a widely used photoredox catalyst, commonly relies on palladium-catalyzed cross-coupling. cdnsciencepub.com A typical procedure involves reacting phenothiazine with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a phosphine (B1218219) ligand like tri-tert-butylphosphonium tetrafluoroborate (B81430) ((t-Bu)₃PHBF₄), and a base like potassium tert-butoxide (KOt-Bu) in a solvent such as toluene under reflux. chemicalbook.com
While direct palladium-catalyzed N-acylation of phenothiazines is less common than N-arylation, related palladium(II)-catalyzed N-acylation reactions have been demonstrated for other nitrogen-containing heterocycles and amines. researchgate.netmdpi.com These reactions often proceed through C-H activation or by using acyl sources in conjunction with the catalyst. For instance, Pd(II)-catalyzed N-acylation of N-H sulfoximines has been achieved using various aryl, heteroaryl, and vinyl halides with carbon monoxide as the acyl source. researchgate.net The development of such catalytic systems provides a pathway that could be adapted for the synthesis of this compound, potentially offering advantages in terms of functional group tolerance and reaction conditions over classical methods.
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. Several MCRs have been developed for the synthesis of the phenothiazine core itself, which can then be N-acylated in a subsequent step. More advanced MCRs can directly yield N-substituted phenothiazines.
One notable example is a four-component reaction for synthesizing N-substituted phenothiazines from readily available amines, cyclohexanones, and elemental sulfur under transition-metal-free conditions. acs.org This method, which uses a KI/DMSO system in an oxygen atmosphere, demonstrates the direct construction of the N-substituted phenothiazine scaffold. Another metal-free, three-component method uses cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts to selectively produce phenothiazines. rsc.org
A palladium-catalyzed three-component synthesis has also been reported, which constructs the phenothiazine ring by forming one C-S and two C-N bonds in a single pot. thieme-connect.de This reaction couples an o-halothiophenol, a 1,2-iodobromobenzene, and various primary amines, showing good yields and a broad substrate scope with respect to the amine component. thieme-connect.de While these examples primarily focus on building the core or introducing N-alkyl/N-aryl substituents, they establish a foundation for developing one-pot strategies that could incorporate an acylation step to directly access compounds like this compound.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing the synthesis of this compound involves the systematic variation of reaction parameters to maximize yield and purity while minimizing reaction time and byproducts. Key parameters for the direct acylation with heptanoyl chloride include the choice of solvent, base, temperature, and stoichiometry.
Studies on the acylation of similar structures provide valuable insights. For example, in the N-acylation of chitosan (B1678972) with hexanoyl chloride, the pH of the reaction medium was found to be a critical factor influencing the degree of substitution. mdpi.com An increase in pH from 6.0 to 7.5 enhanced the reaction, likely by neutralizing the HCl byproduct and shifting the equilibrium towards the product. mdpi.com Similarly, for phenothiazine acylation, the choice and amount of base (e.g., triethylamine, potassium carbonate) are crucial for scavenging the acid produced.
The solvent choice can significantly impact reaction outcomes. Solvents like toluene, benzene (B151609), and tetrahydrofuran (B95107) (THF) are commonly used for N-acylation reactions of phenothiazine. researchgate.netresearchgate.net The reaction temperature is another important variable; while some acylations proceed at room temperature, others require refluxing to achieve completion. nih.govnih.gov
Below is a table summarizing typical conditions and findings from related N-acylation reactions that can inform the optimization of the target compound's synthesis.
| Parameter | Variation | Observation/Rationale | Reference |
| Acylating Agent | Acyl Chlorides, Anhydrides | Acyl chlorides are generally more reactive than anhydrides. | researchgate.netgoogle.com |
| Base | Triethylamine, K₂CO₃, NaH, None | A base is often used to neutralize HCl byproduct, driving the reaction forward. Some reactions proceed without a base at high temperatures. | researchgate.net |
| Solvent | Toluene, Benzene, THF, DMF | Solvent choice can affect solubility of reactants and reaction rates. | researchgate.netresearchgate.net |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also lead to side products. | researchgate.netnih.gov |
| Catalyst | Phosphorus Pentachloride | Can enable solvent-free reactions with carboxylic acids instead of acyl chlorides. | google.com |
| Atmosphere | Inert (N₂, Ar) | An inert atmosphere can prevent oxidation or side reactions with atmospheric moisture. | chemicalbook.com |
Green Chemistry Principles in the Synthesis of N-Acyl Phenothiazines
The application of green chemistry principles to the synthesis of N-acyl phenothiazines aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
One significant green approach is the use of solvent-free reaction conditions. A patented method for preparing N-acetyl phenothiazine involves grinding phenothiazine, acetic acid, and phosphorus pentachloride in a mortar at room temperature, completely eliminating the need for organic solvents and simplifying product workup. google.com This method is characterized by mild conditions, short reaction times, and reduced environmental pollution. google.com
Another green strategy involves the use of sonication (ultrasound-assisted synthesis). In the synthesis of phenothiazine-cyanochalcones, sonication significantly reduced reaction times from hours to minutes compared to conventional magnetic stirring, while achieving comparable or even better yields. nih.gov This demonstrates a path to a less energy-intensive synthetic method.
Continuous-flow synthesis is also emerging as a sustainable technology. A feasibility study on the synthesis of a model phenothiazine antipsychotic demonstrated an efficient and mild process using a telescoped flow synthesis. researchgate.net In this setup, solutions of 10H-phenothiazine and 3-chloropropionyl chloride were pumped through a heated coil reactor, achieving high conversion in a short residence time. researchgate.net This technology can contribute to greener and more sustainable processes in pharmaceutical chemistry.
Finally, the development of metal-free multicomponent reactions, such as those using iodine-promoted or KI/DMSO systems, offers a greener alternative to transition-metal-catalyzed processes by avoiding potentially toxic and expensive metal catalysts. acs.orgrsc.org
Synthesis of Structural Analogs and Isosteres of this compound for Comparative Studies
The synthesis of structural analogs and isosteres of this compound is crucial for structure-activity relationship (SAR) studies. These analogs are typically created by modifying the acyl chain or by introducing substituents on the phenothiazine ring.
A common strategy involves reacting 10H-phenothiazine with a variety of different acyl chlorides to produce a library of N-acyl derivatives with varying chain lengths, branching, or appended functional groups. researchgate.netnih.gov For example, N-acylation with chloroacetyl chloride yields 10-chloroacetylphenothiazine, a versatile intermediate that can be further reacted with various amines to create a wide range of analogs. Similarly, reacting phenothiazine with acyl chlorides derived from heterocyclic acids has been used to produce other classes of analogs. researchgate.net
Another approach is to start with a substituted phenothiazine core and then perform the N-acylation. The phenothiazine ring can be functionalized at various positions through reactions like chlorosulfonation or by starting the synthesis from substituted precursors. nih.gov
The table below lists examples of synthesized N-acyl phenothiazine analogs and the methods used.
| Analog Compound | Synthetic Precursors | Method | Reference |
| 1-(10H-Phenothiazin-10-yl)ethan-1-one | 10H-Phenothiazine, Acetic Anhydride/Acetyl Chloride | Direct Acylation | google.comnih.gov |
| 3-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one | 10H-Phenothiazine, 3-Chloropropionyl chloride | Direct Acylation (Flow Synthesis) | researchgate.net |
| 10-Chloroacetylphenothiazine | 10H-Phenothiazine, Chloroacetyl chloride | Direct Acylation | |
| N-Benzoylphenothiazines | 10H-Phenothiazine, Substituted Benzoyl Chlorides | Direct Acylation | researchgate.netresearchgate.net |
| 10-(N-Morpholinoacetyl)phenothiazine | 10-Chloroacetylphenothiazine, Morpholine | Nucleophilic Substitution | researchgate.net |
| (10H-Phenothiazin-10-yl)(phenyl)methanone | 10H-Phenothiazine, Benzoyl Chloride | Direct Acylation | researchgate.net |
These synthetic strategies allow for the systematic exploration of the chemical space around the lead compound, which is essential for optimizing its properties for various applications.
Modulation of the Alkyl Chain Length and Branching
The primary method for synthesizing this compound and its analogs with varying alkyl chain lengths involves the N-acylation of phenothiazine with the corresponding acyl chloride. This reaction is typically carried out in an inert solvent, such as dry benzene or toluene, often under reflux conditions. The use of a base like pyridine (B92270) can facilitate the reaction by neutralizing the hydrogen chloride byproduct.
A general synthetic scheme for the preparation of N-acylphenothiazines with varying linear alkyl chain lengths is depicted below:
Scheme 1: General Synthesis of N-Acylphenothiazines
In this reaction, phenothiazine is reacted with an acyl chloride of a specific chain length (n) in a suitable solvent to yield the corresponding N-acylphenothiazine.
Systematic studies have been conducted to synthesize a series of N-acylphenothiazines by varying the length of the alkyl chain. This allows for the investigation of how chain length influences the physicochemical and biological properties of the resulting compounds. For instance, a range of straight-chain N-acylphenothiazines can be prepared using the appropriate acyl chlorides, from acetyl chloride (n=0) to longer chain variants like heptanoyl chloride (n=5) for the target compound.
The introduction of branching into the alkyl chain represents another key derivatization strategy. This is achieved by using branched-chain acyl chlorides, such as isobutyryl chloride or pivaloyl chloride. The steric hindrance introduced by the branched alkyl group can significantly impact the conformation and properties of the final molecule.
Table 1: Examples of N-Acylphenothiazine Derivatives with Modulated Alkyl Chains This table is interactive. You can sort and filter the data.
| Acyl Chloride | Resulting N-Acylphenothiazine | Alkyl Chain Characteristics |
|---|---|---|
| Acetyl chloride | 1-(10H-Phenothiazin-10-yl)ethan-1-one | Short, linear |
| Propionyl chloride | 1-(10H-Phenothiazin-10-yl)propan-1-one | Linear |
| Butyryl chloride | 1-(10H-Phenothiazin-10-yl)butan-1-one | Linear |
| Valeryl chloride | 1-(10H-Phenothiazin-10-yl)pentan-1-one | Linear |
| Hexanoyl chloride | 1-(10H-Phenothiazin-10-yl)hexan-1-one | Linear |
| Heptanoyl chloride | This compound | Linear |
| Isobutyryl chloride | 1-(10H-Phenothiazin-10-yl)-2-methylpropan-1-one | Branched |
Introduction of Diverse Acyl Moieties
Beyond simple alkyl chains, a wide array of different acyl moieties can be introduced at the N-10 position of the phenothiazine ring to create a diverse range of derivatives. This is a powerful strategy for exploring the structure-activity relationships of this class of compounds. The synthetic approach remains the N-acylation reaction, but with a broader selection of acylating agents.
Aroyl chlorides, such as benzoyl chloride and its substituted analogs, can be used to synthesize N-aroylphenothiazines. The electronic and steric properties of the substituents on the aromatic ring of the acyl group can fine-tune the characteristics of the resulting molecule. Furthermore, acyl chlorides containing heterocyclic rings, for example, nicotinoyl chloride or furoyl chloride, can be employed to introduce heteroaromatic moieties. This can impart unique properties, including potential for hydrogen bonding and altered solubility.
Table 2: Examples of N-Acylphenothiazine Derivatives with Diverse Acyl Moieties This table is interactive. You can sort and filter the data.
| Acylating Agent | Resulting N-Acylphenothiazine | Type of Acyl Moiety |
|---|---|---|
| Benzoyl chloride | (10H-Phenothiazin-10-yl)(phenyl)methanone | Aromatic |
| 4-Chlorobenzoyl chloride | (4-Chlorophenyl)(10H-phenothiazin-10-yl)methanone | Substituted Aromatic |
| 4-Methoxybenzoyl chloride | (4-Methoxyphenyl)(10H-phenothiazin-10-yl)methanone | Substituted Aromatic |
| Cyclohexanecarbonyl chloride | Cyclohexyl(10H-phenothiazin-10-yl)methanone | Alicyclic |
| Nicotinoyl chloride | (10H-Phenothiazin-10-yl)(pyridin-3-yl)methanone | Heteroaromatic |
| Furoyl chloride | (Furan-2-yl)(10H-phenothiazin-10-yl)methanone | Heteroaromatic |
Advanced Spectroscopic and Chromatographic Characterization Techniques
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
In the analysis of N-acylated phenothiazines, the IR and Raman spectra are expected to exhibit characteristic bands corresponding to the phenothiazine (B1677639) core and the attached heptanoyl group. While specific experimental data for 1-(10H-Phenothiazin-10-yl)heptan-1-one is not extensively published, analysis of related structures, such as 10-acetyl-10H-phenothiazine 5-oxide, provides a basis for interpretation. For such molecules, key vibrational modes include the C-H stretching of the aromatic rings, the C=O stretching of the amide carbonyl group, and the C-N and C-S stretching vibrations within the central phenothiazine ring.
Theoretical calculations, often employing Density Functional Theory (DFT), can complement experimental spectra by assigning specific vibrational modes to observed bands. For instance, in a related phenothiazine derivative, the symmetric stretching of the C-S-C bond is observed around 1080 cm⁻¹, while the C-N-C symmetric stretching appears near 1243 cm⁻¹. nih.gov The carbonyl stretching frequency is a particularly strong and informative band in the IR spectrum, typically appearing in the range of 1650-1700 cm⁻¹, indicative of the electronic environment of the acyl group.
A comparative table of expected vibrational frequencies for key functional groups is presented below, based on data from analogous compounds.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |
| Carbonyl (C=O) Stretch | 1670-1690 | IR |
| C-N Stretch | 1200-1350 | IR, Raman |
| C-S Stretch | 600-800 | IR, Raman |
These spectroscopic fingerprints are crucial for confirming the identity and structural integrity of this compound.
X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Packing
For N-acylated phenothiazines, a key structural feature is the "butterfly" conformation of the phenothiazine ring system, where the two benzo rings are folded along the N-S axis. The degree of this folding, known as the dihedral angle, is influenced by the nature of the substituent at the nitrogen atom.
While crystal structure data for this compound is not publicly available, the structure of the closely related compound, 1-(10H-phenothiazin-10-yl)ethanone, has been reported. In this analogue, the phenothiazine moiety indeed adopts a butterfly structure, with the central six-membered ring in a boat conformation. The dihedral angle between the two benzene (B151609) rings is approximately 133.61°. This folding is thought to minimize steric hindrance between the phenothiazine core and the acyl group. Furthermore, the nitrogen atom and the atoms of the acetyl group are nearly coplanar, suggesting conjugation between the nitrogen lone pair and the carbonyl group.
It is anticipated that this compound would adopt a similar conformation, with the longer heptanoyl chain potentially influencing the crystal packing. The table below summarizes the crystallographic parameters for the analogous compound, 1-(10H-phenothiazin-10-yl)ethanone.
| Parameter | Value for 1-(10H-phenothiazin-10-yl)ethanone |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 (2) |
| b (Å) | 9.098 (2) |
| c (Å) | 13.334 (3) |
| β (°) | 108.45 (2) |
| Volume (ų) | 1162.7 (4) |
| Z | 4 |
| Dihedral Angle (°) | 133.61 (7) |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the assessment of its purity by separating it from any starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenothiazine derivatives. For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 or C8 silica-based column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of compounds with varying polarities. acs.org
Detection is commonly performed using a UV-Vis detector, as the phenothiazine ring system possesses a strong chromophore. The selection of an appropriate wavelength for detection is crucial for achieving high sensitivity. For many phenothiazines, wavelengths in the range of 254 nm are effective. nih.gov The development of a validated HPLC method would involve optimizing parameters such as the column, mobile phase composition, flow rate, and detector settings to ensure accuracy, precision, and linearity.
A hypothetical HPLC method for this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 100% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. While some phenothiazine derivatives can be analyzed by GC, their thermal stability is a critical consideration. sielc.com Thermal decomposition in the hot injector or column can lead to the formation of artifacts and inaccurate results. sielc.com
For a compound like this compound, a GC method would likely employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides both retention time information for identification and a mass spectrum for structural elucidation.
Careful optimization of the GC conditions, including the injector temperature, oven temperature program, and carrier gas flow rate, is necessary to minimize thermal degradation and achieve good chromatographic resolution. Due to the relatively high molecular weight and potential for thermal lability, derivatization to a more volatile and stable compound might sometimes be considered, although direct analysis is often preferred if possible.
An illustrative set of GC conditions for the analysis of phenothiazine derivatives is provided in the table below.
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 150 °C (1 min), then 10 °C/min to 300 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
Computational and Theoretical Elucidation of Electronic Structure and Conformation
Density Functional Theory (DFT) Calculations for Ground-State Geometries and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely applied method for calculating the ground-state geometries and electronic properties of phenothiazine (B1677639) derivatives. researchgate.netnih.gov For a molecule like 1-(10H-phenothiazin-10-yl)heptan-1-one, DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the most stable three-dimensional arrangement of its atoms. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring system, particularly involving the nitrogen and sulfur atoms. The LUMO, conversely, may be distributed over the tricyclic system or influenced by the acyl substituent. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov In related N-acylphenothiazines, this energy gap is a key parameter in understanding their electronic transitions and potential applications in materials science.
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Model N-Acylphenothiazine System (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO | -5.50 |
| LUMO | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
Note: This table presents illustrative data based on typical values for phenothiazine derivatives and is not specific to this compound.
The distribution of electron density within a molecule can be analyzed through methods like Natural Bond Orbital (NBO) analysis and by mapping the molecular electrostatic potential (MESP). These analyses reveal the partial charges on individual atoms and identify electrophilic and nucleophilic sites.
Molecular Dynamics Simulations for Conformational Flexibility and Dynamics
While DFT provides a static picture of the molecule's ground state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com For a flexible molecule like this compound, with its heptanoyl side chain, MD simulations can explore the accessible conformational space.
These simulations can reveal how the side chain folds and interacts with the phenothiazine core, the dynamics of the butterfly motion of the phenothiazine ring, and how the molecule's shape changes in different environments, such as in a solvent or interacting with a biological target. nih.gov Understanding the conformational dynamics is crucial as different conformations can have different biological activities or material properties. nih.gov
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods, particularly DFT and Time-Dependent DFT (TD-DFT), are instrumental in predicting various spectroscopic properties. nih.gov For this compound, these methods can be used to calculate:
Vibrational Spectra (IR and Raman): By calculating the vibrational frequencies and their corresponding intensities, theoretical IR and Raman spectra can be generated. These can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule.
NMR Spectra: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (¹H and ¹³C NMR), providing a powerful tool for structure verification and interpretation of experimental NMR data. researchgate.net
Electronic Absorption Spectra (UV-Vis): TD-DFT can predict the electronic transitions between molecular orbitals, allowing for the simulation of the UV-Vis absorption spectrum. nih.gov The calculated absorption maxima (λmax) and oscillator strengths can be correlated with the observed colors and electronic properties of the compound. acs.org
Table 2: Predicted Spectroscopic Data for a Model N-Acylphenothiazine (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Value |
| IR Spectroscopy | Carbonyl (C=O) stretch | ~1680 cm⁻¹ |
| ¹H NMR | Aromatic Protons | 7.0 - 7.8 ppm |
| ¹³C NMR | Carbonyl Carbon | ~170 ppm |
| UV-Vis (TD-DFT) | π-π* transition (λmax) | ~260 nm |
| UV-Vis (TD-DFT) | n-π* transition (λmax) | ~320 nm |
Note: This table provides illustrative data based on typical values for phenothiazine derivatives and is not specific to this compound.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry can be used to explore the reaction pathways for the synthesis of this compound. A likely synthesis route involves the N-acylation of phenothiazine with heptanoyl chloride.
Transition state theory can be applied to model this reaction. nih.gov By mapping the potential energy surface of the reaction, stationary points, including reactants, intermediates, transition states, and products, can be identified. The calculation of the energy barrier (activation energy) associated with the transition state provides insight into the reaction kinetics. researchgate.net For the N-acylation of phenothiazine, the mechanism likely involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. Computational analysis can help to confirm this pathway and identify any potential intermediates.
Photophysical Phenomena and Excited State Dynamics of 1 10h Phenothiazin 10 Yl Heptan 1 One
Absorption and Emission Spectroscopy in Various Solvents and Solid States
The absorption and emission characteristics of N-acylated phenothiazines, including 1-(10H-Phenothiazin-10-yl)heptan-1-one, are sensitive to their environment. This sensitivity is a hallmark of molecules with charge-transfer character and provides a window into their electronic structure.
Electronic Transitions and Band Assignments
The electronic absorption spectrum of phenothiazine (B1677639) and its derivatives is typically characterized by multiple bands in the ultraviolet and visible regions. researchgate.net For the parent phenothiazine (PTZ) molecule, two primary absorption bands are observed between 220-278 nm and 280-360 nm. researchgate.net The higher energy band is assigned to a π→π* transition, while the lower energy band is attributed to a n→π* transition, which involves the lone pair of electrons on the sulfur atom. researchgate.net
When an acyl group, such as the heptanoyl group in this compound, is attached to the nitrogen atom, the electronic properties are modulated. Studies on similar N-acylated phenothiazines reveal that the fundamental transitions of the phenothiazine core are preserved but can be shifted. For instance, in some donor-acceptor phenothiazine derivatives, a low-energy absorption band around 430 nm emerges, which is assigned to an intramolecular charge transfer (ICT) transition from the electron-donating phenothiazine moiety to the electron-accepting group. researchgate.net In contrast, the higher energy band, often found around 350 nm in these derivatives, retains its assignment as a π→π* transition of the phenothiazine ring. researchgate.net
In the solid state, the electronic interactions between molecules can lead to further modifications of the absorption spectra. Electric field modulated absorption spectra of phenothiazine layers have shown that intramolecular excitons are influenced by charge transfer transitions between neighboring molecules. researchgate.net
Table 1: Typical Electronic Transitions in Phenothiazine Derivatives
| Transition Type | Typical Wavelength Range (nm) | Description |
|---|---|---|
| π→π* | 220 - 350 | Transition of an electron from a π bonding orbital to a π* antibonding orbital. |
| n→π* | 280 - 360 | Transition of a non-bonding electron (e.g., from sulfur) to a π* antibonding orbital. researchgate.net |
Solvatochromic Effects on Photophysical Properties
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature of N-acylated phenothiazines. This effect provides strong evidence for a change in the dipole moment of the molecule upon electronic excitation, characteristic of ICT states.
In studies of related phenothiazine-based donor-acceptor systems, both the absorption and emission spectra exhibit significant shifts as the solvent polarity changes. For instance, the low-energy ICT absorption band in a phenothiazine derivative showed a bathochromic (red) shift of 5-10 nm with increasing solvent polarity. researchgate.net The fluorescence emission spectra are often even more sensitive. In one case, the emission peak maximum demonstrated a substantial red shift of approximately 80 nm when moving from a nonpolar solvent like hexane (B92381) to a polar solvent like N,N-dimethylformamide (DMF). researchgate.net
This pronounced solvatochromism indicates that the excited state is more polar than the ground state. The polar solvent molecules stabilize the highly polar ICT excited state more effectively than the less polar ground state, thus lowering the energy of the excited state and causing a red shift in the emission. The relationship between solvent polarity and the energy of the absorption or emission maximum can be analyzed using solvatochromic scales, which can help quantify the solvent's effect on the electronic transitions. nih.gov
Fluorescence and Phosphorescence Quantum Yields and Lifetimes
The efficiency and duration of light emission from N-acylated phenothiazines are critical parameters that dictate their suitability for various applications. These properties are determined by the competition between radiative (fluorescence, phosphorescence) and non-radiative decay pathways from the excited state.
Generally, phenothiazine derivatives exhibit low fluorescence quantum yields (Φf) in organic solvents. nih.gov For the parent phenothiazine, the fluorescence quantum yield is typically in the range of 0.01-0.02. researchgate.net This low efficiency is primarily because the lowest excited singlet state (S1) predominantly decays via non-radiative pathways, most notably through efficient intersystem crossing (ISC) to the triplet state (T1). nih.gov
However, the substitution on the phenothiazine core can significantly alter these properties. For example, oxygen functionalization of the sulfur atom in certain phenothiazine-naphthalimide dyes has been shown to dramatically increase fluorescence efficiency. nih.gov This is attributed to the population of a planar intramolecular charge transfer (PICT) state that is highly fluorescent, as opposed to the non-oxygenated derivatives which form a twisted intramolecular charge transfer (TICT) state that quenches fluorescence. nih.gov
The fluorescence lifetime (τf) is intrinsically linked to the quantum yield and the rates of radiative (kf) and non-radiative (knr) decay. Given the low quantum yields, the fluorescence lifetimes of many phenothiazine derivatives are relatively short. The lifetime of the triplet state, investigated through nanosecond transient absorption, is typically in the range of hundreds of nanoseconds in air-equilibrated solutions and extends to tens of microseconds in nitrogen-purged solutions. nih.govacs.org
Table 2: Representative Photophysical Data for Phenothiazine Derivatives
| Compound Family | Quantum Yield (Φf) | Triplet State Lifetime (τT) | Solvent/Condition |
|---|---|---|---|
| Parent Phenothiazine | 0.01 - 0.02 researchgate.net | - | Various Solvents |
| Perphenazine, Fluphenazine, Thioridazine | Small nih.gov | - | Organic Media |
| Oxygen-free Phenothiazine-Naphthalimides | Low (Fluorescence Quenching) nih.gov | ~5.8 - 19.0 µs nih.govacs.org | Toluene (B28343) (Nitrogen-purged) |
Investigation of Inter-system Crossing (ISC) and Triplet State Characteristics
A defining characteristic of the excited state dynamics of many phenothiazine derivatives is the highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S1) to the lowest triplet state (T1). nih.gov This process is a key deactivation pathway for the S1 state and is responsible for the population of the long-lived triplet state.
Nanosecond transient absorption spectroscopy is a primary tool for studying triplet states. acs.org For phenothiazine derivatives, transient absorption spectra after laser flash photolysis typically show broad absorption bands in the visible region (e.g., 490-600 nm), which are characteristic of the triplet-triplet absorption. nih.govacs.org The lifetime of these transient species is significantly quenched by oxygen, confirming their triplet nature. acs.org The energy and lifetime of the triplet state are crucial for applications like photodynamic therapy and photocatalysis.
Charge Transfer Dynamics and Excited State Proton Transfer (ESPT) Mechanisms
The photophysics of this compound and its analogs are strongly influenced by intramolecular charge transfer (ICT). Upon photoexcitation, an electron is redistributed from the electron-rich phenothiazine ring (donor) to an electron-accepting part of the molecule. In N-acylated phenothiazines, the acyl group can act as an acceptor. This ICT process leads to the formation of an excited state with a large dipole moment. researchgate.net
The dynamics of this charge transfer can be incredibly fast, occurring on the picosecond timescale. nih.gov The geometry of the molecule plays a critical role in the nature of the ICT state. Two models are often discussed:
Twisted Intramolecular Charge Transfer (TICT): In many donor-acceptor systems, the charge transfer is accompanied by a twisting of the bond connecting the donor and acceptor moieties. This twisting leads to a non-emissive or weakly emissive state, effectively quenching fluorescence. This mechanism is proposed for certain oxygen-free phenothiazine derivatives. nih.gov
Planar Intramolecular Charge Transfer (PICT): In other cases, the ICT state can be planar and highly emissive. This is often observed in more rigid systems or where specific substitutions, like oxygen functionalization, favor a planar geometry in the excited state. nih.gov
Excited State Proton Transfer (ESPT) is another fundamental photochemical process, though it is more commonly associated with molecules containing acidic protons (like hydroxyl groups) and basic sites (like nitrogen atoms) in close proximity. bohrium.comrsc.org While not a primary mechanism for simple N-acylated phenothiazines lacking a suitable proton donor-acceptor pair, ESPT is a critical consideration in more complex phenothiazine derivatives designed as fluorescent probes. bohrium.com In such systems, photoexcitation can drastically change the acidity of a proton, leading to its transfer within the molecule and resulting in a tautomeric species with a distinct, often highly Stokes-shifted, emission. rsc.org
Aggregation-Induced Emission (AIE) Characteristics of N-Acylated Phenothiazines
While many conventional fluorophores suffer from aggregation-caused quenching (ACQ) where their emission intensity decreases in the solid state or at high concentrations, some phenothiazine derivatives exhibit the opposite behavior: Aggregation-Induced Emission (AIE). rsc.orgnih.govbeilstein-archives.org Molecules with AIE characteristics are typically non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation. scispace.com
The mechanism behind AIE in phenothiazine systems is often attributed to the restriction of intramolecular motions (RIM) in the aggregate state. nih.gov In solution, the molecule can undergo low-frequency rotational or vibrational motions, such as the twisting of the bond between the phenothiazine donor and an acceptor unit, which provide efficient non-radiative decay pathways, thus quenching fluorescence. nih.govscispace.com When the molecules aggregate in a solid film or in poor solvents, these intramolecular motions are physically hindered. beilstein-archives.org This blockage of non-radiative channels forces the excited state to decay radiatively, leading to strong fluorescence. nih.gov
For example, in diphenylsulfone-phenothiazine (DPS-PTZ), the AIE property is thought to originate from the restriction of the twisting of the phenothiazine component in the aggregate state, which inhibits non-radiative decay. nih.govbeilstein-archives.org This AIE phenomenon is crucial for developing highly efficient non-doped OLEDs, as the emissive material can be used in its pure solid form without the need for dilution in a host matrix. scispace.com
Electrochemical Behavior and Redox Processes of 1 10h Phenothiazin 10 Yl Heptan 1 One
Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials
Cyclic voltammetry is a primary technique used to investigate the redox behavior of phenothiazine (B1677639) compounds. The electrochemical oxidation of the phenothiazine nucleus typically proceeds in two successive one-electron steps. researchgate.netmdpi.com The first step is a reversible, one-electron oxidation that generates a stable radical cation. mdpi.comresearchgate.net At more positive potentials, a second, often quasi-reversible or irreversible, one-electron transfer occurs to form a dication. mdpi.com
The oxidation potential is highly sensitive to the nature of the substituent on the phenothiazine ring. researchgate.net For 1-(10H-Phenothiazin-10-yl)heptan-1-one, the heptanoyl group at the N-10 position functions as an electron-withdrawing group. This effect decreases the electron density of the phenothiazine system, making it more difficult to oxidize. Consequently, the oxidation potential of N-acylphenothiazines is shifted to more positive values compared to the unsubstituted phenothiazine or N-alkylphenothiazines. nih.govrsc.org
For instance, studies on chlorpromazine, which has an electron-withdrawing chlorine atom on the ring, show a positive shift in the first oxidation potential compared to unsubstituted phenothiazine (0.931 V vs. 0.716 V, respectively, against a DmFc⁰/⁺ internal reference system). nih.gov Similarly, N-phenylphenothiazine derivatives with electron-withdrawing substituents on the phenyl ring exhibit higher oxidation potentials than those with electron-donating groups. nih.gov While specific CV data for this compound is not detailed in the available literature, its potential is expected to follow this established trend, being significantly more positive than that of unsubstituted phenothiazine.
Table 1: Oxidation Potentials of Selected Phenothiazine Derivatives This table presents representative data for different substitution patterns to illustrate electrochemical trends. The exact potential can vary with experimental conditions (solvent, electrolyte, reference electrode).
| Compound | Substituent Type | First Oxidation Potential (E½ or Epa vs. Fc/Fc+) | Key Observation |
|---|---|---|---|
| Phenothiazine (PTZ) | N-unsubstituted | ~0.14 V | Baseline potential for comparison. |
| N-Phenylphenothiazine | N-Aryl | 0.33 V mdpi.com | Electron-withdrawing phenyl group increases potential. |
| N-Ethyl-3,7-dimethylphenothiazine | N-Alkyl, Ring-Alkyl (donating) | Lower than N-ethylphenothiazine rsc.org | Electron-donating groups lower the oxidation potential. rsc.org |
| N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine | N-Alkyl, Ring-CF3 (withdrawing) | Higher than N-ethylphenothiazine rsc.org | Strongly electron-withdrawing groups significantly increase the oxidation potential. rsc.org |
| This compound | N-Acyl (withdrawing) | Expected > 0.14 V | The electron-withdrawing N-heptanoyl group is expected to increase the oxidation potential relative to unsubstituted phenothiazine. |
Mechanistic Studies of Redox Pathways (e.g., Radical Cation Formation)
The redox mechanism of phenothiazines has been thoroughly investigated. The primary and most fundamental step is the one-electron oxidation of the phenothiazine molecule (PTZ) to form a phenothiazine radical cation (PTZ•+). researchgate.netacs.org This process is generally reversible and is the foundation of the rich electrochemistry of this class of compounds.
PTZ ⇌ PTZ•+ + e-
This initial oxidation leads to a planarization of the typically bent phenothiazine structure. rsc.org The generated radical cation is often stable, especially in non-aqueous, aprotic solvents, allowing for its characterization by various spectroscopic techniques. mdpi.com
The stability and subsequent reaction pathways of the radical cation are highly dependent on the reaction medium. In the presence of water or other nucleophiles, the radical cation can undergo further reactions. nih.gov A common pathway involves the disproportionation of two radical cation molecules in the presence of water to yield one molecule of the parent phenothiazine and one molecule of the corresponding phenothiazine-5-oxide (sulfoxide). acs.orgacs.org
2 PTZ•+ + H₂O → PTZ + PTZ=O + 2 H+
At higher applied potentials, the radical cation can undergo a second one-electron oxidation to form a dication (PTZ²+), which is generally less stable and highly reactive. mdpi.comacs.org
PTZ•+ ⇌ PTZ²+ + e-
For N-acyl derivatives like this compound, the fundamental mechanism of radical cation formation remains the same. However, the electron-withdrawing nature of the acyl group influences the stability and reactivity of the resulting radical cation.
Influence of N-Acyl Substitution on Electron Transfer Characteristics
The substituent at the N-10 position has a profound impact on the electron transfer characteristics of the phenothiazine core. An N-acyl group, such as the heptanoyl group in this compound, exerts a strong electron-withdrawing effect. This is due to the electronegativity of the carbonyl oxygen and its ability to delocalize the nitrogen lone pair electrons, making them less available for oxidation.
This withdrawal of electron density from the heterocyclic system has two major consequences:
Increased Oxidation Potential : As established, the molecule becomes harder to oxidize, requiring a more positive potential to remove an electron. This is a direct result of the stabilization of the ground state and destabilization of the radical cation. nih.govrsc.org
Modified Radical Cation Stability : The electron-withdrawing N-acyl group affects the electron distribution in the resulting radical cation. This can alter its reactivity towards nucleophiles and influence the rates of subsequent chemical reactions. nih.gov Radicals with electron-withdrawing groups have been observed to react more quickly with nucleophiles. nih.gov
In contrast, electron-donating substituents, such as alkyl groups, increase the electron density on the phenothiazine ring. This makes the molecule easier to oxidize, resulting in a lower (less positive) oxidation potential. rsc.org Therefore, the N-acyl substitution in this compound is a key structural feature that differentiates its electrochemical behavior from N-alkyl or unsubstituted phenothiazines by making it a less powerful electron donor.
Spectroelectrochemical Investigations
Spectroelectrochemistry combines electrochemical control with spectroscopic measurement, allowing for the direct observation of the spectral properties of species generated at an electrode surface. This technique is invaluable for studying phenothiazine oxidation, as the radical cation and dication species have distinct absorption spectra compared to the neutral parent molecule.
When phenothiazine derivatives are oxidized, the formation of the radical cation (PTZ•+) gives rise to new, characteristic absorption bands, often in the visible and near-infrared (NIR) regions. mdpi.comresearchgate.net For example, the one-electron oxidation of some phenothiazines results in a color change to pink or green, corresponding to a broad visible spectral band around 520 nm. researchgate.net
UV-Vis difference spectroelectrochemistry is a powerful method for characterizing these transformations. By subtracting the spectrum of the neutral species from the spectrum of the oxidized species, the precise changes can be identified. This typically reveals a decrease in the absorption of the parent compound and the emergence of new peaks corresponding to the radical cation. nih.gov Following electrochemical oxidation, the formation of sulfoxide (B87167) products can also be confirmed by spectroscopic methods like ¹H-NMR, which shows a significant downfield shift of aromatic proton signals due to the deshielding effect of the S=O group. nih.gov
Applications in Non Biological Advanced Materials and Chemical Technologies
Utilization in Organic Optoelectronic Devices
The strong electron-donating nature of the phenothiazine (B1677639) core makes it a valuable building block for organic optoelectronic devices, where efficient charge separation and transport are paramount. The N-acyl substitution in 1-(10H-Phenothiazin-10-yl)heptan-1-one is expected to modulate these electronic properties.
Phenothiazine derivatives have been extensively developed as sensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their strong light-harvesting capabilities and ability to efficiently inject electrons into semiconductor photoanodes like titanium dioxide (TiO₂). elsevierpure.comrsc.orgrsc.orgrsc.orgnih.gov In a typical D-π-A (donor-π-bridge-acceptor) design for DSSC dyes, the phenothiazine unit serves as the electron donor. The N-substituent on the phenothiazine ring plays a crucial role in the performance of these dyes.
Note: The data in this table represents typical values for various phenothiazine-based dyes and not specifically for this compound.
Phenothiazine derivatives are widely employed as hole-transporting materials and as donor units in emitters for Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net Their high triplet energy and good charge-carrying capabilities are advantageous in this context. A particularly significant application is in the development of Thermally Activated Delayed Fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons.
The design of TADF molecules often involves connecting an electron-donating fragment, such as phenothiazine, to an electron-accepting moiety. This architecture can lead to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, facilitating efficient reverse intersystem crossing (RISC) from the triplet state to the emissive singlet state. The N-substituent on the phenothiazine core can be used to fine-tune the electronic properties and the spatial overlap between the donor and acceptor units, thereby optimizing the TADF characteristics.
For this compound, the N-acyl group would act as an electron-withdrawing group, which could be paired with other donor moieties to create a TADF-active molecule. A study on the closely related N-acetylated phenothiazine, 1-(10H-phenothiazin-10-yl)ethanone, revealed that the N-acetyl group leads to efficient conjugation between the nitrogen lone pair and the carbonyl group. nih.gov This electronic interaction would be present in this compound as well and would influence its performance as a component in TADF emitters.
Chemical Sensing and Chemodosimeter Development
The phenothiazine scaffold is a versatile platform for the design of chemical sensors due to its responsive electronic structure. The nitrogen and sulfur atoms can act as binding sites for various analytes, and this interaction can lead to a detectable change in the optical or electrochemical properties of the molecule.
Phenothiazine-based sensors have been developed for the detection of various species, including metal ions and anions. nih.gov The sensing mechanism often involves a change in the intramolecular charge transfer (ICT) characteristics of the molecule upon binding to the analyte. This can result in a visible color change (colorimetric sensing) or a change in the fluorescence emission (fluorometric sensing).
In the case of this compound, the carbonyl oxygen of the heptanoyl group could potentially act as an additional binding site for certain analytes, potentially leading to enhanced selectivity or sensitivity. The electron-withdrawing nature of the N-acyl group would also modulate the electron density on the phenothiazine core, which could be exploited in the design of chemosensors. For example, a new fluorescent sensor for cyanide has been developed based on a phenothiazine fluorophore where the detection mechanism relies on the nucleophilic attack of cyanide on a carbonyl group, inducing an ICT effect and fluorescence quenching. nih.gov
Role in Energy Storage Systems (e.g., Organic Batteries)
The reversible redox behavior of phenothiazine makes it an attractive candidate for active materials in organic batteries. nih.govchemrxiv.orgresearchgate.netrsc.orgnih.gov Phenothiazine can be reversibly oxidized to a stable radical cation, a process that can be harnessed for charge storage.
In the context of organic redox flow batteries (ORFBs) or solid-state organic batteries, phenothiazine-based polymers are often used to ensure the insolubility of the active material in the electrolyte. nih.govresearchgate.netrsc.org While this compound is a small molecule, its properties can provide insights into the behavior of the phenothiazine redox center. The N-acyl group is expected to influence the redox potential of the phenothiazine unit. The electron-withdrawing character of the carbonyl group would likely increase the oxidation potential compared to N-alkylated or unsubstituted phenothiazine. This tunability of the redox potential is a key advantage in designing high-voltage organic batteries.
Table 2: General Properties of Phenothiazine Derivatives for Advanced Applications
| Property | Relevance | Influence of N-Heptanoyl Group |
|---|---|---|
| Electron-Donating Ability | Core to function in optoelectronics and sensing. | Modulated by the electron-withdrawing carbonyl group. |
| Non-Planar Structure | Suppresses aggregation in solid-state devices. | Maintained, with potential influence on the butterfly angle. |
| Solubility | Important for solution-based device fabrication. | The heptyl chain is expected to enhance solubility in organic solvents. |
| Redox Potential | Determines energy levels in electronic devices and voltage in batteries. | Expected to be increased due to the electron-withdrawing acyl group. |
Note: The influences described in this table are based on general chemical principles and data from analogous compounds, not on direct experimental results for this compound.
Application in Nonlinear Optical Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense electromagnetic radiation, such as that from a laser. This property is crucial for technologies like optical switching, frequency conversion, and optical data storage. Organic molecules, particularly those with extensive π-conjugated systems and charge-transfer characteristics, are promising candidates for NLO applications. nih.gov The delocalization of π-electrons within these molecules allows for significant polarization under an applied electric field, which is fundamental to the NLO response. nih.gov
Phenothiazine derivatives have been investigated for their NLO properties due to the electron-donating capability of the core structure. Research into a dimethine cyanine (B1664457) dye derived from phenothiazine (PTZIS) revealed significant NLO activity. researchgate.net Using the Z-scan technique, this derivative was shown to exhibit a negative nonlinear refractive index (n₂ < 0), a phenomenon known as self-defocusing. researchgate.net Furthermore, the study observed saturation of absorption at high laser intensities, another key nonlinear optical effect. researchgate.net An important finding was that the ground state of the molecule was more polar than its excited state, a feature considered favorable for enhancing NLO activity. researchgate.net
For this compound, the phenothiazine core provides the necessary π-electron system and electron-donating character. The attachment of the electron-withdrawing heptanoyl group directly to the nitrogen atom creates an intramolecular donor-acceptor (D-A) system. This configuration can enhance the molecular polarization and, consequently, its potential NLO properties. While direct experimental data for this compound is not prominent in the literature, the foundational characteristics of its structure align with those required for NLO activity.
Table 1: Nonlinear Optical Properties of a Phenothiazine-Derived Dye (PTZIS)
| Property | Observation | Implication |
|---|---|---|
| Nonlinear Refraction | Pre-focal peak followed by a post-focal valley in Z-scan | Signature of a negative nonlinear refractive index (n₂ < 0), or self-defocusing. researchgate.net |
| Nonlinear Absorption | Enhanced transmission near the focal point in open-aperture Z-scan | Indicates saturation of absorption at high laser intensity. researchgate.net |
| Dipole Moment | Ground state is more polar than the first excited state | Considered a favorable characteristic for improved NLO activity. researchgate.net |
Catalytic Applications (e.g., Photocatalysis)
Photoredox catalysis utilizes light-absorbing molecules (photocatalysts) to initiate chemical reactions by mediating electron transfer. Phenothiazine and its derivatives have emerged as highly versatile and powerful organic photoredox catalysts. rsc.org Their utility stems from their electron-rich nature, low oxidation potentials, and the ability to form stable radical cations. rsc.orgacs.org
The general mechanism for phenothiazine-mediated photocatalysis involves the absorption of light, which promotes the catalyst to an excited state. In this state, it can donate an electron to a suitable substrate or, in many cases, to molecular oxygen, generating a reactive superoxide (B77818) radical anion and the phenothiazine radical cation. rsc.org This initiation step triggers a cascade of chemical transformations. Phenothiazine-based catalysts have been successfully employed in a wide array of reactions, including metal-free atom transfer radical polymerization (ATRP), oxidative coupling of amines, and various C-H/C-H cross-coupling reactions. rsc.orgnih.gov N-substituted phenothiazines are noted as being particularly effective, strongly reducing organic photoredox catalysts. acs.orgnih.gov Even their oxidized counterparts, phenothiazine sulfoxides, have been shown to possess photocatalytic activity. acs.orgnih.gov
In this compound, the core phenothiazine structure serves as the photocatalytic engine. The N-heptanoyl group influences the electronic properties, solubility, and stability of the molecule, thereby modulating its catalytic efficiency and substrate scope. The electron-withdrawing nature of the acyl group would affect the oxidation potential of the phenothiazine nitrogen, a key parameter in its photocatalytic cycle.
Table 2: Examples of Reactions Catalyzed by Phenothiazine Derivatives
| Catalyst Type | Reaction Catalyzed | Reference |
|---|---|---|
| 3,7-Disubstituted Phenothiazines | Oxidative coupling of primary benzylamines | nih.gov |
| Extended Phenothiazines | Oxidative coupling of amines to imines (sunlight-driven) | rsc.org |
| N-Phenylphenothiazine Sulfoxide (B87167) | Reductive activation of cyclic malonyl peroxides to form γ-lactones | acs.orgnih.gov |
Use as Polymerization Inhibitors and Stabilizers
Uncontrolled polymerization of reactive monomers is a significant safety and operational hazard in the chemical industry. Polymerization inhibitors are chemical agents added to monomers to prevent spontaneous or premature polymerization during manufacturing, purification, transport, and storage. Phenothiazine (PTZ) is a premier, widely used industrial polymerization inhibitor, especially for acrylic and methacrylic monomers. chempoint.comhandom-chem.comsolvay.com
The inhibitory action of phenothiazine relies on its ability to function as a highly efficient radical scavenger. chempoint.com In a monomer system, stray radicals can initiate a chain reaction, leading to polymerization. Phenothiazine can donate the hydrogen atom from its N-H group to a growing polymer radical, effectively terminating the chain and forming a stable phenothiazinyl radical that is not reactive enough to initiate new polymer chains. This mechanism makes it an excellent "shortstop" or "reaction terminator" for radical polymerization. chempoint.comgoogle.com It is effective even at very low concentrations and can be used at high temperatures and under anaerobic (oxygen-free) conditions. chempoint.comwikipedia.org Commercial inhibitor solutions, such as Phenothiazine LVT™ 2330, are formulated to prevent runaway polymerization in storage tanks and transport containers. solvay.com
As an N-acyl derivative, this compound lacks the N-H bond of unsubstituted phenothiazine, which alters its primary inhibition mechanism. However, the core structure can still interact with and quench radical species. The key advantage of the N-heptanoyl substitution lies in the modification of its physical properties. Unsubstituted phenothiazine is a solid, which can present challenges with solubility and handling. google.com The long alkyl chain in the heptanoyl group makes this compound more soluble in organic monomers and polymer systems, potentially improving its dispersion and effectiveness as a stabilizer within a polymer matrix or as a liquid-phase inhibitor.
Table 3: Monomers Stabilized by Phenothiazine
| Monomer | Application of Inhibitor | Reference |
|---|---|---|
| Acrylic Acid | In-process inhibitor during purification; storage and transport | chempoint.comwikipedia.org |
| Methacrylic Acid | Shortstop inhibitor for runaway polymerization; storage | solvay.com |
| Acrylates (e.g., Methyl Methacrylate) | General polymerization inhibitor for manufacturing and storage | chempoint.comhandom-chem.com |
| Vinyl Acetate | Excellent polymerization inhibitor | handom-chem.com |
Fabrication of Thin Films and Supramolecular Assemblies
The fabrication of highly ordered molecular structures, such as thin films and supramolecular assemblies, is fundamental to the field of molecular electronics and advanced materials. Thin films confine molecules to a two-dimensional plane, enabling the development of devices like sensors, transistors, and photodetectors. Supramolecular assemblies involve the spontaneous self-organization of molecules into well-defined, larger structures through non-covalent interactions.
Phenothiazine derivatives are attractive building blocks for these applications. Their rigid, planar (or near-planar) aromatic core provides structural stability, while their electronic properties can be harnessed for device functionality. Research has shown that phenothiazine derivatives can be used to prepare molecular thin films using techniques like electrochemical grafting. rsc.org This method creates robust, covalently bonded layers of molecules on electrode surfaces, which is critical for fabricating stable molecular electronic devices. rsc.org
The structure of this compound is particularly interesting for self-assembly. It combines a rigid, aromatic phenothiazine head group with a flexible, non-polar heptanoyl tail. This amphiphilic-like character makes it a candidate for forming organized structures such as self-assembled monolayers (SAMs) on surfaces or other supramolecular architectures in solution or the solid state. The interplay between the π-π stacking interactions of the phenothiazine cores and the van der Waals interactions of the alkyl chains could be used to direct the formation of highly ordered assemblies, a key goal in creating functional nanoparticle-based devices and nanocomposites. nih.gov While specific studies on the assembly of this compound are not widely reported, its molecular design is well-suited for exploration in this domain.
Structure Reactivity and Structure Property Relationships Non Biological Focus
Impact of N-Acyl Chain Length and Geometry on Electronic and Photophysical Properties
The introduction of an acyl chain at the nitrogen atom of the phenothiazine (B1677639) core significantly influences its electronic and photophysical behavior. The length and geometry of this N-acyl chain play a crucial role in determining properties such as absorption, emission, and quantum yields.
While specific data for a complete homologous series of N-alkanoylphenothiazines including the heptanoyl derivative are not extensively documented in single studies, general trends can be inferred from related systems. Increasing the length of the N-alkyl chain in some organic semiconductors has been shown to affect thermal stability, absorption spectra in thin films, and solubility. researchgate.net For instance, in N-acylphosphatidylethanolamines, the length of the N-acyl chain dictates its orientation within a lipid bilayer, with longer chains embedding into the hydrophobic core. nih.gov This suggests that the heptanoyl chain in 1-(10H-phenothiazin-10-yl)heptan-1-one likely influences its solid-state packing and intermolecular interactions, which in turn affects its bulk photophysical properties.
In a study of N-substituted phenothiazines, it was observed that the nature of the substituent at the nitrogen atom modulates the absorbance and electrochemical characteristics. nih.gov The photophysical properties of phenothiazine derivatives are also sensitive to their environment, with emission wavelengths being strongly affected by solvent polarity, indicative of intramolecular charge transfer (ICT) transitions.
Table 1: Illustrative Photophysical Data of Selected N-Substituted Phenothiazine Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Solvent |
| N-Methylphenothiazine | 254, 310 | 425 | - | Cyclohexane |
| N-Phenylphenothiazine | 256, 315 | 430 | - | Cyclohexane |
| 1-(10H-phenothiazin-10-yl)ethan-1-one | - | 525 (phosphorescence) | - | Solid State |
This table is illustrative and compiles data from various sources for different N-substituted phenothiazines to demonstrate general trends. The data for 1-(10H-phenothiazin-10-yl)ethan-1-one refers to its phosphorescence emission.
Effect of Substituents on the Phenothiazine Core on Redox Potentials
The redox behavior of phenothiazine derivatives is a key aspect of their utility in electronic applications. These compounds typically exhibit reversible or quasi-reversible oxidation processes. The introduction of substituents on the phenothiazine core can significantly alter the redox potentials.
Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. For instance, the introduction of dialkylamino substituents on N-phenylphenothiazines can lead to highly reducing properties, with excited state reduction potentials reaching up to -3.0 V (vs SCE). nih.gov This fine-tuning of redox potentials through substitution is a cornerstone of designing phenothiazine-based materials for specific applications.
In the case of this compound, the heptanoyl group is an electron-withdrawing group, which would be expected to increase the oxidation potential compared to the parent phenothiazine or N-alkylated derivatives. The electrochemical behavior of phenothiazine derivatives is often characterized by two successive oxidation steps, corresponding to the formation of a radical cation and then a dication.
Table 2: Oxidation Potentials of Selected Phenothiazine Derivatives
| Compound | Eox1 (V vs. Fc/Fc+) | Eox2 (V vs. Fc/Fc+) | Solvent/Electrolyte |
| 10-Hexyl-3,7-dibromo-10H-phenothiazine | 0.65 | 0.95 | CH2Cl2/TBAPF6 |
| N-Phenylphenothiazine | ~0.3 | - | Acetonitrile (B52724) |
| N-(p-Bromophenyl)phenothiazine | ~0.4 | - | Acetonitrile |
This table provides examples of oxidation potentials for different phenothiazine derivatives to illustrate the effect of substitution.
Steric and Electronic Influences of the Acyl Moiety on Molecular Conformation
The phenothiazine molecule possesses a characteristic non-planar, butterfly-like conformation. The degree of this folding, often described by the dihedral angle between the two benzo rings, is influenced by the nature of the substituent at the nitrogen atom.
The N-acyl group in this compound exerts both steric and electronic effects that dictate the molecule's conformation. The carbonyl group of the acyl moiety is electron-withdrawing, which can affect the electronic distribution around the nitrogen atom and influence the planarity of the tricyclic system.
In N-acylhydrazones, for example, N-methylation can induce a significant shift in the preferred dihedral angle of the amide bond from an antiperiplanar to a synperiplanar conformation. nih.gov Similarly, in N-acyl dioxathiazinanes, N-acyl substitution can lead to a preference for a reactive twisted conformation. researchgate.net For N-acylphenothiazines, the steric bulk of the acyl chain can influence the orientation of the acyl group relative to the phenothiazine ring system. nih.gov In the solid state, these conformational preferences will dictate the crystal packing, which has profound implications for charge transport and other solid-state properties.
Interplay between Molecular Structure and Material Performance in Optoelectronic Systems
The tunable electronic and photophysical properties of phenothiazine derivatives make them highly attractive for a range of optoelectronic applications, including organic light-emitting diodes (OLEDs) and solar cells. gncl.cn
In the context of OLEDs, phenothiazine derivatives have been utilized as host materials, fluorescent emitters, and components of thermally activated delayed fluorescence (TADF) systems. The ability to modify the emission color and quantum efficiency through chemical functionalization is a key advantage. For instance, the introduction of different substituents can shift the emission from the blue to the red region of the spectrum.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes to Complex N-Acylated Phenothiazine (B1677639) Architectures
While the synthesis of simple N-acylated phenothiazines is established, future research should focus on creating more complex and functionally diverse architectures. nih.gov Current methods often involve the acylation of the phenothiazine nitrogen, but developing orthogonal strategies to introduce various acyl groups with different functionalities is a key next step. mdpi.com This includes designing multi-step synthetic pathways that allow for the precise placement of reactive handles on the acyl chain or the phenothiazine rings, enabling further diversification. For instance, developing one-pot, multicomponent reactions could provide efficient access to libraries of N-acylated phenothiazines with varied substituents. mdpi.com Research into novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, could also be expanded to create previously inaccessible N-acyl phenothiazine derivatives. chemicalbook.com
Key areas for development include:
Orthogonal Protecting Group Strategies: To selectively functionalize different parts of the molecule.
Late-Stage Functionalization: To modify complex N-acylated phenothiazine scaffolds in the final steps of a synthesis.
Flow Chemistry: For the safe and scalable synthesis of key intermediates and final products.
Advanced Spectroscopic Probes for Real-Time Mechanistic Investigations in Materials
Understanding the dynamic behavior of 1-(10H-Phenothiazin-10-yl)heptan-1-one within a material is crucial for optimizing its performance. Advanced spectroscopic techniques can provide real-time insights into its electronic and structural changes under operational conditions. Techniques like time-resolved fluorescence and phosphorescence spectroscopy can probe the excited-state dynamics, which is vital for optoelectronic applications. mdpi.comresearchgate.net The electrochemical oxidation of phenothiazines can be monitored in real-time using techniques like liquid chromatography/electrochemistry/mass spectrometry (LC/EC/MS), which allows for the identification of transient radical cations and other intermediates. acs.org
Future research could employ:
Transient Absorption Spectroscopy: To observe short-lived excited states and radical species.
In-situ Raman and Infrared Spectroscopy: To monitor vibrational changes during electrochemical or photochemical processes.
Sum-Frequency Generation (SFG) Spectroscopy: To selectively probe the interfacial structure and orientation of the molecule at surfaces.
Table 1: Spectroscopic Techniques for Phenothiazine Analysis
| Spectroscopic Technique | Information Obtained | Reference |
|---|---|---|
| Vibrational Spectroscopy (FT-IR, Raman) | Molecular structure, vibrational modes, intramolecular contacts. | tandfonline.com |
| UV-Vis Spectroscopy | Electronic transitions, formation of radical cations. | tandfonline.comacs.org |
| NMR Spectroscopy (¹H, ¹³C) | Chemical structure, molecular conformation. | tandfonline.comnih.gov |
| Mass Spectrometry (LC/MS) | Identification of oxidation products and reaction intermediates. | acs.orgnih.gov |
| Fluorescence/Phosphorescence Spectroscopy | Excited-state properties, emission characteristics. | mdpi.comresearchgate.net |
| Electron Paramagnetic Resonance (EPR) | Detection and characterization of stable radical cations. | acs.orgacs.org |
Multi-Scale Computational Modeling for Predictive Material Design
Computational modeling is an indispensable tool for predicting the properties of new materials and guiding synthetic efforts. For this compound, multi-scale modeling can bridge the gap between molecular properties and bulk material performance. Density Functional Theory (DFT) can be used to calculate the electronic structure, redox potentials, and spectroscopic properties of the isolated molecule and its derivatives. tandfonline.comresearchgate.net Molecular dynamics (MD) simulations can then predict how these molecules self-assemble and interact in condensed phases, providing insights into morphology and charge transport pathways. mdpi.comadatbank.ronih.gov
Future computational studies should focus on:
Quantitative Structure-Activity Relationship (QSAR): To correlate molecular features with material properties, such as charge mobility or solar cell efficiency. nih.gov
Modeling of Excited States: To understand the photophysical processes relevant to optoelectronic applications.
Simulation of Interfaces: To model the interaction of the phenothiazine derivative with other materials in a device, such as electrodes or other organic layers.
Table 2: Computational Methods in Phenothiazine Research
| Computational Method | Application | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Prediction of reactivity, electronic properties (HOMO/LUMO), and spectroscopic characteristics. | researchgate.net |
| Molecular Docking | Elucidation of binding modes with biological targets or other molecules. | researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Investigation of molecular self-assembly, conformational stability, and dynamic behavior. | tandfonline.commdpi.com |
| Comparative Molecular Field Analysis (CoMFA) | 3D-QSAR studies to understand structure-activity relationships. | nih.gov |
Integration of this compound into Hybrid Organic-Inorganic Materials
The combination of organic molecules with inorganic scaffolds can lead to hybrid materials with synergistic properties. The covalent grafting of phenothiazine derivatives onto mesoporous silica, such as MCM-41, has been shown to create ordered, redox-active materials. acs.orgacs.org The heptanoyl chain of this compound could act as a flexible linker for attachment to such inorganic supports. These hybrid materials could find applications in catalysis, sensing, and as stationary phases in chromatography. The ability to generate stable radical cations within the pores of these materials is particularly interesting for developing new electronic and spintronic devices. acs.org
Unexplored avenues include:
Metal-Organic Frameworks (MOFs): Using the phenothiazine derivative as a functional ligand to build porous, crystalline materials.
Functionalized Nanoparticles: Coating gold or semiconductor nanoparticles with the molecule to tune their electronic properties and surface chemistry.
Layered Perovskites: Incorporating the phenothiazine moiety into the organic spacer layers of 2D perovskites for novel optoelectronic applications.
Exploration of New Applications in Emerging Chemical Technologies (e.g., Quantum Dots Interface Chemistry)
The unique electronic properties of the phenothiazine core make it an attractive candidate for applications in emerging technologies. rsc.org One particularly promising area is the interface chemistry of quantum dots (QDs). Phenothiazine derivatives can act as capping agents for QDs, passivating surface defects and mediating charge transfer. nih.gov For instance, phenothiazine-capped lead chloride perovskite QDs have been synthesized and used as fluorescent probes. nih.gov The N-heptanoyl group in this compound could provide the necessary solubility and interfacial compatibility for such applications. Furthermore, phenothiazine derivatives are being explored as organic photocatalysts for metal-free atom transfer radical polymerization (ATRP), opening up new avenues in polymer synthesis. scielo.br
Future applications to explore:
Hole Transport Layers in Perovskite Solar Cells: The redox properties of the phenothiazine core are well-suited for facilitating hole extraction.
Sensors: The fluorescence of sulfur and nitrogen co-doped carbon dots can be quenched by phenothiazine derivatives, suggesting sensing applications. nih.gov
Molecular Electronics: Investigating the charge transport characteristics of single-molecule junctions incorporating this compound.
Sustainable and Scalable Production of Key Phenothiazine Building Blocks
For any material to have a real-world impact, its constituent building blocks must be produced sustainably and at scale. Phenothiazine itself is a readily available commodity chemical. rsc.org However, the synthesis of functionalized derivatives often relies on multi-step processes that may not be environmentally friendly. Future research should focus on developing greener synthetic routes to key phenothiazine intermediates. highergroundplantconsulting.comwur.nl This includes minimizing the use of hazardous reagents and solvents, improving energy efficiency, and designing processes with higher atom economy. mdpi.com The use of PEGylated phenothiazines represents a step towards more biocompatible and environmentally friendly materials. nih.govnih.gov
Priorities for sustainable production include:
Catalytic C-H Activation: To directly functionalize the phenothiazine core without the need for pre-functionalized starting materials.
Biocatalysis: Employing enzymes for selective transformations under mild conditions.
Renewable Feedstocks: Exploring bio-based routes to the aliphatic side chains used in N-acylation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
